molecular formula C23H30O6 B14481392 16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester CAS No. 64812-77-7

16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester

Cat. No.: B14481392
CAS No.: 64812-77-7
M. Wt: 402.5 g/mol
InChI Key: XIVGINHUYULOGM-XEIPJAHLSA-N
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Description

16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester is a synthetic analog of prostaglandin F2α. This compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research areas, including endocrinology, reproductive biology, and ophthalmology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester involves multiple steps, starting from the base structure of prostaglandin F2αThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, and DMSO, with the reactions being carried out under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually formulated as a solution in ethanol for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the FP receptor on target cells, such as ovine luteal cells, with much greater affinity than prostaglandin F2α. This binding activates specific signaling pathways that lead to luteolysis and smooth muscle contraction. The methyl ester form serves as a prodrug, being hydrolyzed in certain tissues to generate the bioactive free acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester is unique due to its high affinity for the FP receptor and its stability as a lipophilic analog. This makes it particularly useful in research applications where stability and receptor affinity are crucial .

Properties

CAS No.

64812-77-7

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

methyl (3E,5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate

InChI

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2+,8-3+,14-13+/t17?,19-,20-,21+,22-/m1/s1

InChI Key

XIVGINHUYULOGM-XEIPJAHLSA-N

Isomeric SMILES

COC(=O)C/C=C/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O

Origin of Product

United States

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